Cefmenoxime sodium belongs to the class of cephalosporins, which are beta-lactam antibiotics. It is classified under the third generation of cephalosporins, which are characterized by their enhanced activity against Gram-negative bacteria compared to earlier generations. The compound is often used in clinical settings for treating infections caused by susceptible strains of bacteria, including respiratory tract infections, urinary tract infections, and skin infections.
Cefmenoxime sodium has a complex molecular structure characterized by its beta-lactam ring, which is essential for its antibacterial activity. The molecular formula for cefmenoxime sodium is with a molecular weight of approximately 511.55 g/mol .
The structural representation includes various functional groups that contribute to its biological activity and pharmacokinetics.
Cefmenoxime sodium participates in several chemical reactions that are crucial for its synthesis and functionality:
Cefmenoxime exerts its bactericidal effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are critical for the cross-linking of peptidoglycan layers in bacterial cell walls:
Cefmenoxime sodium presents several notable physical and chemical properties:
These properties influence its pharmacokinetics, including absorption, distribution, metabolism, and excretion.
Cefmenoxime sodium has several applications in clinical medicine:
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3